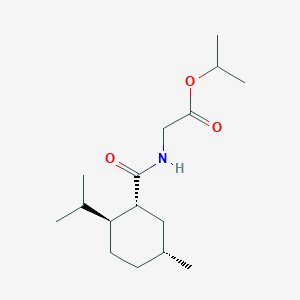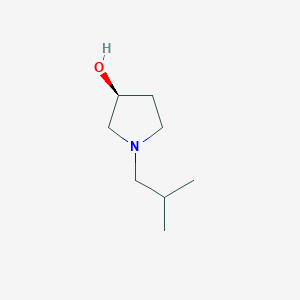
1-bromo-3-(1,1-difluoroethyl)-2-fluorobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromo-3-(1,1-difluoroethyl)-2-fluorobenzene is an organic compound with the molecular formula C8H6BrF3. This compound is characterized by the presence of a bromine atom, a difluoroethyl group, and a fluorine atom attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
準備方法
The synthesis of 1-bromo-3-(1,1-difluoroethyl)-2-fluorobenzene typically involves the bromination of 3-(1,1-difluoroethyl)-2-fluorobenzene. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually performed in an inert solvent such as dichloromethane or carbon tetrachloride at low temperatures to prevent side reactions .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.
化学反応の分析
1-Bromo-3-(1,1-difluoroethyl)-2-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. For example, the reaction with sodium methoxide in methanol can yield 3-(1,1-difluoroethyl)-2-fluoroanisole.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding phenols or quinones. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction Reactions: The difluoroethyl group can be reduced to an ethyl group using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-Bromo-3-(1,1-difluoroethyl)-2-fluorobenzene is utilized in various scientific research fields:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules. It is used in the development of pharmaceuticals, agrochemicals, and materials science.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly in the development of enzyme inhibitors and receptor modulators.
Medicine: It is investigated for its potential therapeutic applications, including as a precursor in the synthesis of drugs targeting specific diseases.
Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial applications.
作用機序
The mechanism of action of 1-bromo-3-(1,1-difluoroethyl)-2-fluorobenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoroethyl group can enhance the compound’s binding affinity and selectivity towards its target, while the bromine and fluorine atoms can influence its reactivity and stability.
類似化合物との比較
1-Bromo-3-(1,1-difluoroethyl)-2-fluorobenzene can be compared with other similar compounds such as:
1-Bromo-3-(1,1-difluoroethyl)benzene: Lacks the additional fluorine atom, which can affect its chemical reactivity and applications.
1-Bromo-4-(1,1-difluoroethyl)benzene: The position of the bromine atom is different, leading to variations in its chemical properties and reactivity.
1-Bromo-3-(trifluoromethoxy)benzene: Contains a trifluoromethoxy group instead of a difluoroethyl group, which can significantly alter its chemical behavior and applications.
特性
IUPAC Name |
1-bromo-3-(1,1-difluoroethyl)-2-fluorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3/c1-8(11,12)5-3-2-4-6(9)7(5)10/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUVPIDQQGFSIJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C(=CC=C1)Br)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![rac-(1R,2R)-1-{[(tert-butoxy)carbonyl]amino}-2-ethylcyclopropane-1-carboxylic acid, cis](/img/structure/B6614539.png)
![2-{[(1S,2S)-2-acetamidocyclohexyl]oxy}aceticacid](/img/structure/B6614547.png)


![4-(1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)butanoicacid](/img/structure/B6614563.png)
![(2R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B6614569.png)



![4-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B6614608.png)
![6-methanesulfonylimidazo[1,2-a]pyrimidine](/img/structure/B6614634.png)


